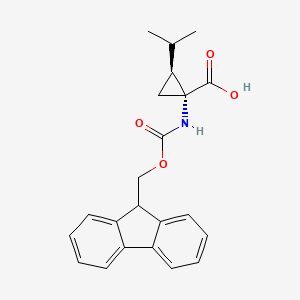

Fmoc-(2r,3s)-2,3-methanoleucine

Description

Contextualization of Constrained Amino Acid Scaffolds

Natural peptides are often highly flexible, adopting a multitude of conformations in solution. This flexibility can be a barrier to high-affinity binding with biological targets and can make them susceptible to proteolysis. To overcome these limitations, chemists introduce constrained amino acid scaffolds into peptide sequences. acs.orgexplorationpub.com These are specifically designed non-natural amino acids that restrict the rotational freedom of the peptide backbone. explorationpub.com

One effective strategy for inducing constraint is the use of cyclopropane (B1198618) rings fused to the amino acid backbone, as seen in 2,3-methanoamino acids like 2,3-methanoleucine. nih.govresearchgate.net This modification locks the torsion angles of the peptide backbone in the vicinity of the amino acid, effectively forcing the peptide into a more defined shape. rice.edu Such conformationally rigid peptides can serve as superior probes for studying bioactive conformations and as starting points for developing peptidomimetics—compounds that mimic the structure and function of natural peptides but with improved drug-like properties. nih.govresearchgate.netnih.gov The incorporation of these scaffolds can induce specific secondary structures, such as β-turns, which are crucial for many protein-protein interactions. nih.gov

Significance of Stereochemical Control in Amino Acid Design

Stereochemistry is paramount in the design of functional molecules. In the context of non-natural amino acids, controlling the precise spatial arrangement of substituents is crucial for dictating the resulting peptide's conformation and, consequently, its biological activity. evitachem.com For an amino acid like 2,3-methanoleucine, the cyclopropane ring introduces two new stereocenters, resulting in four possible stereoisomers. nih.gov

Each of these isomers, such as the (2r,3s) configuration, will enforce a unique and predictable local geometry on the peptide backbone. This stereochemical control allows for the systematic probing of how conformation affects function. For instance, studies on peptidomimetic inhibitors have shown that the biological activity can be highly dependent on the specific stereoisomer of the constrained amino acid used. In research on inhibitors for the cysteine protease μ-calpain, the incorporation of different 2,3-methanoleucine stereoisomers at a specific position (P2) was shown to significantly influence inhibitory potency. nih.gov This highlights the power of using stereochemically defined building blocks to fine-tune molecular interactions and develop highly selective inhibitors. nih.govevitachem.com

Overview of Fmoc-Protected Amino Acids in Solid-Phase Synthesis Methodologies

The synthesis of custom peptides incorporating non-natural amino acids is predominantly carried out using Solid-Phase Peptide Synthesis (SPPS). cancer.govnih.gov In this method, a peptide chain is assembled step-by-step while anchored to an insoluble resin support. cancer.gov A key requirement for SPPS is the use of protecting groups to prevent unwanted side reactions.

The 9-fluorenylmethoxycarbonyl (Fmoc) group is one of the most widely used protecting groups for the α-amino group of the incoming amino acid. cancer.govnih.gov The Fmoc-SPPS methodology offers significant advantages, including the use of milder reaction conditions for deprotection (typically treatment with a weak base like piperidine) compared to older methods. cancer.gov This makes it compatible with a wide range of sensitive and modified amino acids, including complex non-natural structures and those with post-translational modifications. nih.gov

The availability of high-purity, pre-prepared Fmoc-protected amino acids, including specialized derivatives like Fmoc-(2r,3s)-2,3-methanoleucine, is essential for the efficient and reliable automated synthesis of complex peptidomimetics. rice.edunih.gov Researchers can purchase these building blocks and directly incorporate them into sequences, facilitating the exploration of structure-activity relationships. researchgate.netnih.gov

Compound Data Table

The following table provides key identifiers and properties for the specific compound discussed in this article.

| Property | Value | Source |

| Compound Name | This compound | EvitaChem |

| CAS Number | 1416059-90-9 | EvitaChem |

| Molecular Formula | C22H23NO4 | EvitaChem |

| Molecular Weight | 365.429 g/mol | EvitaChem |

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S)-1-(9H-fluoren-9-ylmethoxycarbonylamino)-2-propan-2-ylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-13(2)19-11-22(19,20(24)25)23-21(26)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,23,26)(H,24,25)/t19-,22+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGKDGWDQYVOAHV-SIKLNZKXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1C[C@@]1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc 2r,3s 2,3 Methanoleucine and Analogues

Retrosynthetic Analysis and Strategic Disconnections

A logical retrosynthetic analysis of Fmoc-(2R,3S)-2,3-methanoleucine reveals several key disconnections. The primary disconnection is the removal of the fluorenylmethoxycarbonyl (Fmoc) protecting group, a standard procedure in peptide chemistry, leading back to the free amino acid, (2R,3S)-2,3-methanoleucine. researchgate.netorganic-chemistry.org The core challenge lies in the stereoselective construction of the 2,3-disubstituted cyclopropane (B1198618) ring bearing the amino and isobutyl groups with the desired (2R,3S) configuration.

A crucial disconnection breaks the cyclopropane ring, suggesting a cyclopropanation reaction of a corresponding alkene precursor. This alkene would already contain the necessary carbon framework, including the isobutyl group and a precursor to the amino and carboxyl groups. One common strategy involves the cyclopropanation of a dehydroamino acid derivative.

Further retrosynthetic analysis might involve the disconnection of the amino and carboxyl groups, suggesting their introduction at a later stage onto a pre-formed cyclopropane scaffold. This highlights the importance of diastereoselective functionalization of the cyclopropane ring. The choice of protecting groups for the amino and carboxyl functions throughout the synthesis is also a critical consideration. researchgate.net

| Target Molecule | Key Precursors | Synthetic Strategy |

| This compound | (2R,3S)-2,3-Methanoleucine | Fmoc protection |

| (2R,3S)-2,3-Methanoleucine | Chiral alkene precursor | Asymmetric cyclopropanation |

| Chiral alkene precursor | Simpler starting materials (e.g., isovaleraldehyde) | Standard organic transformations |

Enantioselective Synthesis Approaches to the Cyclopropane Moiety

The cornerstone of synthesizing this compound is the enantioselective formation of the cyclopropane ring. Several powerful strategies have been developed to achieve this with high stereocontrol.

The use of chiral auxiliaries is a well-established method for inducing stereoselectivity. In this approach, a prochiral substrate is covalently attached to a chiral auxiliary, which directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved to yield the enantiomerically enriched product. bath.ac.ukrsc.org

For the synthesis of (2R,3S)-2,3-methanoleucine, a chiral auxiliary can be attached to an alkene precursor to direct the cyclopropanation reaction. For instance, an α,β-unsaturated ester derived from a chiral alcohol can be subjected to a diastereoselective cyclopropanation. The choice of the auxiliary and the reaction conditions are critical for achieving high diastereoselectivity. nih.gov

A representative example involves the use of an Evans auxiliary. The N-acyloxazolidinone derived from an α,β-unsaturated acid can undergo a diastereoselective cyclopropanation, with the bulky auxiliary effectively shielding one face of the double bond.

| Chiral Auxiliary | Substrate | Reaction | Diastereomeric Excess (d.e.) |

| Evans Oxazolidinone | α,β-Unsaturated N-acyloxazolidinone | Simmons-Smith Cyclopropanation | >95% |

| (R)-Phenylglycinol | α,β-Unsaturated Ester | Diazomethane Cyclopropanation | 80-90% |

| Camphorsultam | α,β-Unsaturated N-acrylcamphorsultam | Michael-Initiated Ring Closure | >98% |

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst can generate a large quantity of the desired enantiomer. acs.orgbohrium.com Rhodium(II) carboxylate complexes are particularly effective catalysts for the cyclopropanation of alkenes with diazo compounds. acs.org

In the context of synthesizing (2R,3S)-2,3-methanoleucine, a rhodium(II) catalyst bearing chiral ligands can be employed to catalyze the reaction between a suitable alkene and a diazoacetate. The stereochemical outcome is dictated by the catalyst's chiral environment. Dirhodium tetrakis[N-arylsulfonyl-(L)-prolinate] catalysts have shown excellent enantioselectivity in such transformations. acs.org

The choice of the diazo compound and the alkene substrate is also crucial for achieving high stereoselectivity. For instance, the reaction of a vinyl-substituted diazoacetate with an appropriate alkene can lead to the formation of the desired cyclopropane ring with high enantiomeric excess. acs.org

| Catalyst | Alkene | Diazo Compound | Enantiomeric Excess (e.e.) |

| Rh₂(S-DOSP)₄ | Styrene | Ethyl diazoacetate | up to 98% |

| Rh₂(S-PTAD)₄ | 1-Octene | Methyl phenyldiazoacetate | >95% |

| Copper-bis(oxazoline) | Isobutylene | Ethyl diazoacetate | 90-99% |

Chemoenzymatic approaches leverage the high stereoselectivity of enzymes for key transformations within a synthetic sequence. umich.edunih.gov While direct enzymatic cyclopropanation is not a common strategy, enzymes can be used to resolve racemic mixtures or to create chiral building blocks that are then elaborated into the target molecule. nih.govresearchgate.net

For example, a lipase (B570770) could be used for the kinetic resolution of a racemic cyclopropyl (B3062369) ester, selectively hydrolyzing one enantiomer and leaving the other enriched. Alternatively, an amino acid dehydrogenase could be used to asymmetrically reduce a keto-acid precursor to a chiral amino acid, which could then be converted to the target cyclopropane. researchgate.net

A one-pot chemoenzymatic cascade could involve the enzymatic conversion of a readily available starting material into a chiral intermediate, which then undergoes a chemical transformation to form the cyclopropane ring. nih.gov

| Enzyme | Substrate | Transformation | Enantiomeric Excess (e.e.) |

| Lipase (e.g., from Candida antarctica) | Racemic cyclopropyl methyl ester | Kinetic resolution | >99% |

| Papain | Racemic N-Boc-cyclopropylglycinate methyl ester | Enantioselective hydrolysis | >99% researchgate.net |

| Amino acid dehydrogenase | α-Keto acid precursor | Asymmetric reductive amination | >95% |

Diastereoselective Control in Functional Group Introduction

Once the cyclopropane ring is formed, the introduction of the amino and carboxyl groups must be achieved with precise diastereoselective control to obtain the desired (2R,3S) stereochemistry. This can be accomplished through various methods, including the ring-opening of activated cyclopropanes or the functionalization of existing groups on the ring. nih.gov

For instance, a cyclopropane bearing an ester and a leaving group can undergo a nucleophilic substitution with an azide (B81097), followed by reduction to the amine. The stereochemical outcome of this SN2 reaction is predictable, allowing for the controlled introduction of the amino group. The relative stereochemistry of the substituents on the cyclopropane ring directs the approach of the nucleophile. acs.orgresearchgate.net

The use of directing groups on the cyclopropane ring can also influence the stereoselectivity of subsequent reactions. For example, a hydroxyl group can direct a reagent to a specific face of the ring through chelation control.

| Starting Material | Reagent | Key Transformation | Diastereoselectivity |

| cis-2-Ester-3-hydroxymethylcyclopropane | Mitsunobu reagents, DPPA | Azide introduction | High |

| trans-2-Ester-3-bromocyclopropane | Sodium azide | SN2 displacement | High |

| Donor-acceptor cyclopropane | Indole | Ring-opening/cyclization | >99% d.e. nih.gov |

Protecting Group Strategies for Amino and Carboxyl Functions

The selection of appropriate protecting groups for the amino and carboxyl functionalities is crucial for the successful synthesis of this compound. The Fmoc group is typically introduced at a late stage of the synthesis due to its base-lability. organic-chemistry.org

The carboxyl group is often protected as an ester, such as a methyl or ethyl ester, during the early stages of the synthesis. This ester can then be saponified under basic conditions to reveal the free carboxylic acid. The amino group is often introduced as an azide or a nitro group, which is then reduced to the amine before Fmoc protection.

The final step of the synthesis is the protection of the amino group with the Fmoc moiety. This is typically achieved by reacting the free amino acid with Fmoc-Cl or Fmoc-OSu under basic conditions. organic-chemistry.org

| Functional Group | Protecting Group | Protection Reagent | Deprotection Condition |

| Amino | Benzyloxycarbonyl (Cbz) | Benzyl chloroformate | Hydrogenolysis (H₂, Pd/C) |

| Amino | tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate | Trifluoroacetic acid (TFA) |

| Carboxyl | Methyl ester | Methanol, acid catalyst | Saponification (e.g., LiOH) |

| Carboxyl | Benzyl ester | Benzyl alcohol, DCC | Hydrogenolysis (H₂, Pd/C) |

| Amino | Fluorenylmethoxycarbonyl (Fmoc) | Fmoc-Cl or Fmoc-OSu | Piperidine (B6355638) in DMF |

Fmoc-Protection Installation and Deprotection Regimes

The strategic use of the Fmoc group is fundamental to modern solid-phase peptide synthesis (SPPS). nih.gov Its application involves a two-stage cycle of installation on the amino acid monomer and its subsequent removal from the N-terminus of the growing peptide chain.

Installation: The Fmoc group is typically installed on the nitrogen atom of the amino acid via nucleophilic attack. Standard procedures involve reacting the free amino acid with an activated Fmoc derivative. The most common reagents for this purpose are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). total-synthesis.comcsic.es The reaction is generally performed under Schotten-Baumann conditions, using a base such as sodium bicarbonate or pyridine (B92270) in a solvent system like dioxane/water or dichloromethane (B109758) (DCM). total-synthesis.com These methods provide the N-protected amino acid in good yield, ready for use in peptide synthesis. organic-chemistry.org

Deprotection: The removal of the Fmoc group is a critical step in the elongation of the peptide chain during SPPS. nih.gov The fluorene (B118485) ring system makes the proton on the β-carbon acidic, allowing for its removal by a weak base. researchgate.net This initiates a β-elimination reaction, releasing the free amine of the peptide and a dibenzofulvene (DBF) intermediate. nih.govresearchgate.net The reactive DBF is typically trapped by the amine base used for deprotection to form a stable adduct, preventing side reactions. total-synthesis.comresearchgate.net

Piperidine is the most common base used for Fmoc removal, typically as a 20-50% solution in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP). researchgate.net The choice of base, solvent, and reaction time can be optimized to ensure complete deprotection without compromising the integrity of the peptide or its side-chain protecting groups. nih.gov Other bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can achieve faster deprotection but require a scavenger like piperidine to be added to trap the DBF byproduct. peptide.comchempep.com

| Reagent | Concentration | Solvent | Typical Time | Notes | Reference |

|---|---|---|---|---|---|

| Piperidine | 20-50% | DMF | 5-20 min | Standard, most widely used reagent. Acts as both base and scavenger. | researchgate.net |

| Piperidine | 20-23% | NMP | 10-18 min | NMP can be a better solvent for disrupting peptide aggregation. | nih.govresearchgate.net |

| Morpholine | 50% | DMF | ~20-30 min | A weaker base than piperidine, can reduce racemization for sensitive residues. | researchgate.net |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2-10% | DMF | ~2-5 min | Very fast and effective, but non-nucleophilic. Requires a scavenger (e.g., 0.1M HOBt or piperidine) to be added. | peptide.com |

| Pyrrolidine | 2.5-5% | DMF/NMP | ~5-10 min (at elevated temp.) | Used in wash-free synthesis protocols at high temperatures (80-90°C). | nih.gov |

| Tris(2-aminoethyl)amine | - | - | ~2 min | Forms a water-soluble DBF adduct, facilitating purification in solution-phase synthesis. | researchgate.net |

Orthogonal Protection Schemes for Side Chains

In peptide synthesis, orthogonality is a crucial concept where different classes of protecting groups can be removed under specific conditions without affecting other protecting groups. iris-biotech.de The Fmoc/tBu strategy is the most common orthogonal scheme. iris-biotech.deresearchgate.net The Fmoc group is base-labile, while side-chain protecting groups are typically acid-labile, most often removed during the final cleavage from the solid support using strong acids like trifluoroacetic acid (TFA). altabioscience.comiris-biotech.de

While the isobutyl side chain of leucine (B10760876) itself is chemically inert and does not require protection, the synthesis of analogues of 2,3-methanoleucine may involve various functional groups that necessitate side-chain protection. The selection of these groups must be compatible with the base-lability of the Fmoc group. altabioscience.com For instance, tert-butyl (tBu) is used for hydroxyl (Ser, Thr, Tyr) and carboxyl (Asp, Glu) groups, while the trityl (Trt) group can protect the imidazole (B134444) of histidine and the thiol of cysteine. iris-biotech.de

For more complex synthetic targets, such as branched or cyclic peptides, additional levels of orthogonality are required. This involves using protecting groups that can be removed under conditions that leave both the Fmoc and standard acid-labile side-chain groups intact. sigmaaldrich.com

| Protecting Group | Abbreviation | Protected Functionality | Cleavage Conditions | Orthogonal To | Reference |

|---|---|---|---|---|---|

| tert-Butyl | tBu | -COOH, -OH, -SH | Strong acid (e.g., 95% TFA) | Fmoc (base-labile) | iris-biotech.de |

| Trityl | Trt | -SH, -CONH₂, -Imidazolyl | Mild acid (e.g., 1% TFA in DCM) | Fmoc (base-labile) | iris-biotech.de |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | -NH₂ (e.g., Lys side chain) | 2-5% Hydrazine in DMF | Fmoc (base), tBu (acid) | sigmaaldrich.com |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | -NH₂ (e.g., Lys side chain) | 2-5% Hydrazine in DMF | Fmoc (base), tBu (acid) | sigmaaldrich.com |

| Allyloxycarbonyl | Alloc | -NH₂, -OH, -COOH | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger | Fmoc (base), tBu (acid) | organic-chemistry.org |

| Azido | N₃ | Converted to -NH₂ | Reduction (e.g., thiols or phosphines) | Fmoc (base), tBu (acid), TFA | sigmaaldrich.com |

Optimization of Reaction Conditions and Yields for Scalability

Transitioning the synthesis of a specialized amino acid like this compound from a laboratory scale to a larger, more practical production scale presents significant challenges. nih.govacs.org Optimization is key to ensuring economic viability, safety, and high yields. Key areas of focus include the choice of reagents and solvents, reaction parameters, and purification methods.

Recent research has explored the use of more environmentally friendly or "green" solvents to replace traditional polar aprotic solvents like DMF. johnshopkins.eduresearchgate.net For instance, studies have shown successful Fmoc conjugations in phosphate (B84403) buffer using ethanol (B145695) as a cosolvent, which could provide a more sustainable alternative for solution-phase synthesis. johnshopkins.eduresearchgate.net

For solid-phase synthesis, optimization often involves minimizing side reactions and ensuring high coupling and deprotection efficiencies. This can be achieved by carefully controlling reaction times and temperatures. chempep.comnih.gov For difficult sequences prone to aggregation, elevated temperatures can improve reaction kinetics. nih.gov Furthermore, developing purification procedures that avoid column chromatography, such as direct precipitation and washing, is crucial for large-scale production as it significantly reduces time and solvent consumption. acs.org One-step methods for creating Fmoc-amino acid derivatives that yield a product pure enough after simple precipitation are highly desirable for scalability. acs.org The development of scalable routes to access all stereoisomers of constrained amino acids, using common precursors and readily available reagents, is a major goal in the field of foldamer chemistry. nih.govacs.org

Synthesis of Stereoisomeric Forms and Their Separation Methodologies

The compound 2,3-methanoleucine possesses two chiral centers at the C2 and C3 positions of the cyclopropane ring. This gives rise to four distinct stereoisomers: (2R,3S), (2S,3R), (2R,3R), and (2S,3S). The synthesis and separation of these individual stereoisomers are essential for studying their specific effects on peptide conformation and function.

Versatile synthetic routes have been developed that allow for the preparation of all four stereoisomers from common intermediates. nih.govresearchgate.net For example, a reported procedure synthesizes the pair of diastereomers for each geometric isomer (cis and trans) from a shared precursor molecule. nih.gov The synthesis of racemic 2,3-methanoleucine has been achieved through methods such as the dipolar addition of diazocompounds to dehydroalanine (B155165) derivatives. sci-hub.se

Once a mixture of diastereomers is synthesized, they must be separated. This is typically accomplished using chromatographic techniques. Diastereomers have different physical properties and can often be separated by standard silica (B1680970) gel chromatography or, more effectively, by High-Performance Liquid Chromatography (HPLC). nih.gov For the separation of enantiomers (e.g., separating (2R,3S) from (2S,3R)), chiral chromatography is required.

The enantiomeric purity of the final Fmoc-protected amino acids is critical for successful peptide synthesis. nih.govacs.org Analytical methods to confirm purity include Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents, which can distinguish between enantiomers by inducing chemical shift differences. nih.govacs.org

Conformational Analysis and Structural Characterization of Fmoc 2r,3s 2,3 Methanoleucine

Advanced Spectroscopic Techniques for Stereochemical Assignment

A suite of advanced spectroscopic methods is employed to meticulously define the stereochemistry and conformational preferences of Fmoc-(2R,3S)-2,3-methanoleucine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the solution-state structure and dynamic behavior of molecules like this compound. researchgate.net The analysis of proton (¹H) and carbon-13 (¹³C) NMR spectra provides detailed information about the molecule's connectivity and the local chemical environment of each atom. The protons on the cyclopropane (B1198618) ring, in particular, offer a sensitive probe of the ring's conformation and the orientation of its substituents. google.com

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in determining the through-space proximity of protons. researchgate.net These experiments can reveal crucial intramolecular interactions, such as the spatial relationship between the Fmoc protecting group and the amino acid side chain. acs.org

Table 1: Representative ¹H NMR Data for a Cyclopropane-Containing Amino Acid Derivative

| Proton Assignment | Chemical Shift (δ) in ppm |

| Fmoc aromatic protons | 7.8-7.3 |

| Cyclopropane protons | 3.5-0.8 |

This table provides a generalized range of chemical shifts for protons in similar molecular environments. Specific values for this compound would require experimental determination. google.com

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography offers an unambiguous method for determining the absolute configuration and solid-state conformation of a molecule, provided that suitable single crystals can be obtained. acs.orgresearchgate.net This technique would definitively confirm the (2R,3S) stereochemistry of the 2,3-methanoleucine core and provide precise measurements of bond lengths, bond angles, and torsion angles. acs.org Such data serves as a crucial benchmark for validating and refining the conformational models derived from spectroscopic and computational methods.

Computational Chemistry Approaches to Conformational Landscapes

Computational methods provide powerful insights into the conformational possibilities and energetics of this compound, complementing experimental data.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and geometry of molecules. nih.govacs.org DFT calculations can be employed to optimize the geometry of this compound, identifying the lowest energy (ground state) conformation and other energetically accessible conformers. nih.govnih.gov These calculations can also predict spectroscopic properties, such as NMR chemical shifts, which can be compared with experimental data to validate the computed structures. acs.orgnih.gov

Table 2: Illustrative DFT-Calculated Conformational Energies

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |

| 1 | B3LYP/6-31G | 0.00 |

| 2 | B3LYP/6-31G | 1.2 |

| 3 | B3LYP/6-31G* | 2.5 |

This table presents hypothetical data to illustrate the type of information obtained from DFT calculations. Actual values would depend on the specific computational model used.

Quantum Mechanical/Molecular Mechanical (QM/MM) Hybrid Methods

The accurate theoretical modeling of a complex molecule like this compound, particularly within a larger peptide sequence or interacting with a biological receptor, necessitates a multi-scale computational approach. Quantum mechanical/molecular mechanical (QM/MM) hybrid methods are exceptionally well-suited for this purpose, offering a balance between computational cost and accuracy. researchgate.net

In a typical QM/MM simulation of a peptide containing this compound, the conformationally constrained amino acid residue itself would be treated with a higher level of theory, quantum mechanics (QM). This allows for a precise description of the electronic structure of the cyclopropane ring and the adjacent peptide bonds, which is crucial for understanding the inherent strain and the subtle electronic effects that influence its conformational preferences. The remainder of the peptide and the surrounding solvent molecules would be treated using a more computationally efficient molecular mechanics (MM) force field. researchgate.net

The choice of the QM method (e.g., density functional theory with a suitable functional and basis set) and the MM force field (e.g., AMBER, CHARMM) is critical for the reliability of the simulation. nih.gov Furthermore, the interface between the QM and MM regions must be handled carefully, often employing link atoms to saturate the valency of the QM region where it is covalently bonded to the MM region. The electrostatic interactions between the QM and MM regions can be treated at different levels of sophistication, from simple mechanical embedding to more advanced electrostatic embedding and polarizable embedding schemes that account for the mutual polarization of the two regions. researchgate.netacs.org

Recent advancements in QM/MM methodologies, including the development of machine learning potentials trained on QM data, are paving the way for even more accurate and efficient simulations of complex biomolecular systems containing non-canonical amino acids like this compound. acs.org

Table 1: Illustrative QM/MM Partitioning for a Tripeptide containing this compound

| Molecular Component | Computational Method | Rationale |

| This compound | Quantum Mechanics (QM) | To accurately model the strained cyclopropane ring and its electronic effects on the peptide backbone. |

| Flanking Amino Acid Residues | Molecular Mechanics (MM) | To model the conformational flexibility of the rest of the peptide chain in a computationally efficient manner. |

| Solvent (e.g., Water) | Molecular Mechanics (MM) | To simulate the bulk solvent environment and its influence on the peptide's conformation. |

Impact of the Methanoleucine Scaffold on Local Conformation

The defining structural feature of this compound is the cyclopropane ring, which imposes rigid constraints on the peptide backbone's torsional angles, phi (φ) and psi (ψ). In a typical flexible amino acid residue, these dihedral angles can adopt a wide range of values, allowing the peptide to sample a broad conformational space. However, the fusion of the cyclopropane ring to the Cα-Cβ bond in the leucine (B10760876) side chain severely restricts the rotation around the N-Cα (φ) and Cα-C' (ψ) bonds.

This conformational restriction is the primary reason for the use of 2,3-methanoamino acids in peptidomimetics. researchgate.net By locking the local conformation, the entropic penalty for binding to a target receptor is reduced, which can lead to a significant increase in binding affinity. nih.gov The specific (2R,3S) stereochemistry of the cyclopropane ring further dictates the allowed regions of the Ramachandran plot for this residue.

Computational studies and experimental techniques such as NMR spectroscopy on peptides containing similar cyclopropane-constrained amino acids have shown that these residues can induce or stabilize specific secondary structures, such as β-turns or helical motifs, in their local vicinity. The precise conformational outcome depends on the stereochemistry of the cyclopropane ring and its position within the peptide sequence.

Table 2: Predicted Impact of (2R,3S)-2,3-Methanoleucine on Peptide Secondary Structure

| Secondary Structure | Propensity | Rationale |

| Extended Conformation | High | The rigid cyclopropane scaffold can favor a more linear arrangement of the peptide backbone in its immediate vicinity. |

| β-Turn | Moderate to High | Depending on the surrounding sequence, the constrained dihedral angles can serve as the i+1 or i+2 residue in a β-turn. |

| α-Helix | Low | The inherent curvature of the cyclopropane ring is generally not compatible with the standard helical parameters of an α-helix. |

| Random Coil | Low | The conformational rigidity significantly reduces the likelihood of adopting a disordered, random coil structure. |

Analysis of Intramolecular Interactions and Strain within the Cyclopropane Ring

The cyclopropane ring in this compound is characterized by significant ring strain due to the deviation of its internal bond angles (60°) from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbon atoms. youtube.com This inherent strain has profound implications for the molecule's reactivity and conformational properties.

Intramolecular Interactions:

The strained C-C bonds of the cyclopropane ring possess a higher p-character than typical C-C single bonds, giving them some "double-bond-like" character. This can influence the electronic environment of the adjacent atoms, including the peptide backbone.

Computational methods like Atoms in Molecules (AIM) and Non-Covalent Interaction (NCI) analysis can be employed to visualize and quantify these weak interactions, providing insights into the forces that stabilize particular conformers. researchgate.net

Ring Strain:

The strain energy of a cyclopropane ring is a key determinant of its chemical behavior. This strain can be partitioned into angle strain and torsional strain. The angle strain arises from the compressed C-C-C bond angles, while the torsional strain results from the eclipsing interactions of the substituents on the ring.

In this compound, the substituents on the cyclopropane ring (the amino and carboxyl groups of the backbone, and the isobutyl group of the leucine side chain) will adopt specific spatial arrangements to minimize this torsional strain. The (2R,3S) stereochemistry dictates the relative orientations of these substituents.

The presence of this strained ring can also influence the reactivity of the adjacent peptide bond, although this is a complex interplay of steric and electronic effects.

Table 3: Summary of Intramolecular Forces in this compound

| Interaction/Force | Description | Impact on Structure |

| Covalent Bonds | Strong forces holding atoms together in the molecular framework. | Defines the basic connectivity of the molecule. |

| Angle Strain | Energy associated with the deviation of bond angles from their ideal values in the cyclopropane ring. | A major contributor to the high energy of the cyclopropane ring. |

| Torsional Strain | Energy arising from eclipsing interactions of substituents on the cyclopropane ring. | Influences the preferred rotameric state of the side chain. |

| Van der Waals Interactions | Weak, short-range attractive or repulsive forces between non-bonded atoms. | Important for the overall packing and shape of the molecule. |

| Intramolecular Hydrogen Bonds | Potential weak interactions between hydrogen bond donors and acceptors within the molecule. | Can further stabilize specific conformations. |

Incorporation of Fmoc 2r,3s 2,3 Methanoleucine into Peptide and Peptidomimetic Architectures

Strategies for Coupling in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the most common method for assembling peptides, but the inclusion of sterically hindered residues like Fmoc-(2R,3S)-2,3-methanoleucine requires special consideration to achieve efficient coupling.

The selection of an appropriate coupling reagent is paramount for successfully incorporating sterically demanding amino acids. Traditional carbodiimide (B86325) reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) with additives like 1-hydroxybenzotriazole (B26582) (HOBt), often result in low yields due to the slow reaction rates with hindered amino acids. researchgate.net More potent activating agents are therefore required.

Uronium and phosphonium (B103445) salt-based reagents have proven to be more effective. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are frequently used to promote the formation of the amide bond. merckmillipore.comgyrosproteintechnologies.com These reagents generate highly reactive activated species that can overcome the steric hindrance. merckmillipore.com The choice of base is also critical, with less nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine being preferred to minimize side reactions. uci.edu

To further enhance coupling efficiency, reaction conditions are often modified. This can include extended reaction times, performing multiple couplings, and in some cases, elevating the temperature. gyrosproteintechnologies.comsioc-journal.cn Microwave-assisted SPPS has also emerged as a valuable technique, as it can accelerate coupling reactions and improve yields for difficult sequences, including those with sterically hindered residues. sioc-journal.cnbeilstein-journals.org

Interactive Table 1: Coupling Reagent Performance with Sterically Hindered Amino Acids

| Coupling Reagent | Reagent Type | Typical Base | Relative Efficiency | Key Considerations |

|---|---|---|---|---|

| DIC/HOBt | Carbodiimide | DIPEA | Low to Moderate | Often insufficient for highly hindered couplings. researchgate.net |

| HBTU | Uronium Salt | DIPEA | Moderate to High | A common and effective choice for many difficult couplings. merckmillipore.comsigmaaldrich.com |

| HATU | Uronium Salt | DIPEA/Collidine | High | Highly reactive, good for very hindered systems. merckmillipore.comacs.org |

| COMU | Uronium Salt | DIPEA | High | Offers rapid and efficient coupling. gyrosproteintechnologies.com |

This table provides a general comparison based on literature for sterically hindered amino acids.

The steric bulk of an incorporated (2R,3S)-2,3-methanoleucine residue can also impede the subsequent coupling of the next amino acid in the sequence. This is due to the cyclopropyl (B3062369) group sterically shielding the N-terminal amine of the growing peptide chain.

The choice of solvent can also play a role. Using more polar, chaotropic solvents or solvent mixtures, such as N,N-dimethylformamide (DMF) containing dimethyl sulfoxide (B87167) (DMSO) or N-methyl-2-pyrrolidone (NMP), can help to improve the solvation of the peptide-resin complex and expose the N-terminal amine for coupling. sigmaaldrich.com

Effects on Peptide Secondary Structure Induction and Stabilization

The primary motivation for incorporating conformationally constrained amino acids like (2R,3S)-2,3-methanoleucine is to control the peptide's secondary structure. nih.govpnas.org The rigid cyclopropane (B1198618) ring severely restricts the allowable values of the backbone dihedral angles (phi, φ, and psi, ψ), thereby predisposing the peptide to adopt specific conformations.

The defined stereochemistry of (2R,3S)-2,3-methanoleucine can make it a potent helix-promoting residue. By constraining the backbone to a helical region of Ramachandran space, its incorporation can help to nucleate or propagate an α-helix. This can lead to peptides with increased helical content and stability. Conversely, depending on its placement, it could also act as a helix terminator by preventing the chain from adopting the necessary geometry to continue the helical structure.

(2R,3S)-2,3-methanoleucine is an excellent candidate for inducing β-turns. The rigid structure can force the peptide backbone into the tight reversal of direction that characterizes a β-turn. Strategic placement of this residue can thus be used to design and stabilize specific β-turn motifs, which are often crucial for biological recognition.

In the context of β-sheets, the effect is more complex. While the constrained residue might be compatible with the extended conformation of a β-strand, its bulk could disrupt the inter-strand hydrogen bonding necessary for sheet formation. However, it could also be used to control the topology of β-sheets or to prevent aggregation by capping the ends of β-strands.

A key application for (2R,3S)-2,3-methanoleucine is in the design of constrained loops in peptides and peptidomimetics. researchgate.netmdpi.com By incorporating this residue into a loop region, the conformational flexibility of that loop can be dramatically reduced. This pre-organization can enhance binding affinity for a biological target by lowering the entropic penalty of binding. The design of such constrained peptides often involves computational modeling to predict the structural consequences of incorporating the constrained residue. foresight.org

Design and Synthesis of Cyclic Peptides Containing Methanoleucine

Cyclic peptides often exhibit superior pharmacological properties compared to their linear counterparts, including increased resistance to enzymatic degradation and improved receptor binding affinity due to reduced conformational flexibility. nih.gov The incorporation of conformationally restricted amino acids like (2R,3S)-2,3-methanoleucine can further enhance these properties by inducing specific turn structures, which are crucial for efficient cyclization and for defining the final three-dimensional shape of the molecule. altabioscience.comresearchgate.net

Head-to-Tail Cyclization Strategies

Head-to-tail cyclization, which involves the formation of an amide bond between the N- and C-termini of a linear peptide precursor, is a common strategy for synthesizing cyclic peptides. altabioscience.comnih.gov The success of this intramolecular reaction is highly dependent on the linear peptide's ability to adopt a "cyclization-competent" conformation that brings the two termini into close proximity. The presence of turn-inducing elements, such as proline or D-amino acids, can facilitate this process. altabioscience.com The rigid cyclopropane ring of (2R,3S)-2,3-methanoleucine can also serve as a potent turn-inducing element, thereby promoting efficient head-to-tail cyclization.

The general approach involves the synthesis of the linear peptide on a solid support, typically using Fmoc-based solid-phase peptide synthesis (SPPS). nih.gov The Fmoc-protected (2R,3S)-2,3-methanoleucine is incorporated at the desired position in the peptide chain. exlibrisgroup.com After assembly of the linear sequence, the peptide is cleaved from the resin, and the cyclization is performed in solution, often under high dilution to favor the intramolecular reaction over intermolecular oligomerization. Various coupling reagents, such as HATU, HBTU, or DPPA, can be employed to facilitate the amide bond formation. Alternatively, on-resin cyclization can be performed, where the peptide is anchored to the resin via a side chain, and the head-to-tail cyclization is carried out before cleavage from the solid support. nih.govnih.gov This approach can be advantageous in minimizing intermolecular side reactions. nih.gov

| Cyclization Strategy | Description | Key Considerations |

| Solution-Phase Cyclization | The linear peptide is cleaved from the solid support and then cyclized in solution. | Requires high dilution to prevent oligomerization. The choice of solvent and coupling reagent is critical. |

| On-Resin Cyclization | The peptide is cyclized while still attached to the solid support, typically via a side-chain anchor. | Can minimize intermolecular reactions due to the pseudo-dilution effect. nih.gov The choice of resin and linker is important. |

Side-Chain to Side-Chain or Side-Chain to Main-Chain Cyclizations

In addition to head-to-tail cyclization, other cyclization strategies can be employed to create cyclic peptides with different topologies and conformational constraints. These include side-chain to side-chain and side-chain to main-chain cyclizations. nih.govnih.gov These approaches involve the formation of a covalent bond between the side chains of two amino acid residues or between a side chain and the N- or C-terminus of the peptide.

While (2R,3S)-2,3-methanoleucine itself does not have a functionalized side chain for direct participation in such cyclizations, its presence in the peptide backbone can influence the conformation and facilitate the cyclization between other residues. For instance, the turn-inducing properties of the methanoleucine residue can pre-organize the peptide chain in a way that brings two other side chains, such as those of lysine (B10760008) and aspartic acid, into proximity for lactam bridge formation. chemrxiv.org Similarly, it can facilitate the formation of a disulfide bridge between two cysteine residues by stabilizing a loop structure.

The synthesis of such cyclic peptides would again typically involve SPPS for the assembly of the linear precursor containing this compound and the other necessary amino acids with orthogonally protected side chains. After selective deprotection of the side chains, the cyclization can be performed either on-resin or in solution.

Development of Peptidomimetics Utilizing the Methanoleucine Scaffold

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved pharmacological properties. sci-hub.se The incorporation of constrained amino acids like (2R,3S)-2,3-methanoleucine is a key strategy in the design of peptidomimetics. mdpi.com The rigid cyclopropane ring of this amino acid analogue serves as a scaffold to enforce a specific conformation, thereby creating a more potent and selective ligand for a biological target. sci-hub.senih.gov

Design Principles for Conformationally Restricted Analogues

Computational modeling and structural biology techniques, such as X-ray crystallography and NMR spectroscopy, are often used to guide the design of these conformationally restricted analogues. scilit.comacs.org By understanding the bioactive conformation of a natural peptide ligand, medicinal chemists can strategically place the (2R,3S)-2,3-methanoleucine residue to enforce a similar conformation in the peptidomimetic. The specific stereochemistry of the methanoleucine is crucial, as different stereoisomers will induce different backbone conformations. researchgate.netresearchgate.net

| Stereoisomer | Induced Conformation | Potential Application |

| (2R,3S)-methanoleucine | Can stabilize turn or extended conformations depending on the peptide sequence. | Mimicking beta-turns in receptor-binding loops. |

| Other stereoisomers | Will induce different backbone geometries. | Probing the conformational requirements of a receptor. |

Mimicry of Biological Recognition Motifs

Many biological recognition events are mediated by specific secondary structures, such as beta-turns, alpha-helices, and beta-sheets. chemrxiv.org Peptidomimetics containing (2R,3S)-2,3-methanoleucine can be designed to mimic these recognition motifs. For example, the incorporation of this constrained amino acid can stabilize a beta-turn structure that is critical for the binding of a peptide hormone to its receptor. By presenting the key pharmacophoric groups in the correct spatial orientation, the peptidomimetic can act as a potent agonist or antagonist of the receptor.

The synthesis and evaluation of peptidomimetic libraries containing (2R,3S)-2,3-methanoleucine and its stereoisomers can be a powerful approach to probe the structure-activity relationships of a peptide-receptor interaction. tamu.edu By systematically varying the position and stereochemistry of the methanoleucine residue, researchers can gain insights into the conformational requirements for biological activity and develop highly potent and selective therapeutic agents. For instance, a series of ketoamides incorporating all four stereoisomers of 2,3-methanoleucine at the P2 position were synthesized and evaluated as inhibitors of calpain I. researchgate.net The results showed that the inhibitory activity was highly dependent on the configuration of the methanoleucine residue, highlighting the importance of stereochemistry in the design of such peptidomimetics. researchgate.netnih.gov

Mechanistic Biological Studies and Receptor/enzyme Interactions

Elucidation of Molecular Recognition Events via Binding Assays

While specific binding assay data for Fmoc-(2r,3s)-2,3-methanoleucine itself is not the primary focus of research, studies on peptidyl inhibitors incorporating the (2r,3s)-2,3-methanoleucine moiety provide critical insights into its molecular recognition by biological targets. The fluorenylmethyloxycarbonyl (Fmoc) group is a protecting group used during chemical synthesis and is typically removed to allow the molecule to interact with its biological target.

In vitro studies have centered on the inhibition of cysteine proteases, such as calpains. A series of novel ketoamides incorporating the four stereoisomers of 2,3-methanoleucine at the P2 position were synthesized and evaluated for their inhibitory activity against calpain I and cathepsin B. nih.gov The inhibition constant (Ki) is a direct measure of the binding affinity of the inhibitor for the enzyme.

These studies revealed that the stereochemistry of the 2,3-methanoleucine residue dramatically influences the binding affinity for calpain I. nih.gov This highlights the stereospecific nature of the molecular recognition at the enzyme's active site.

Currently, there is a lack of publicly available data on the biophysical characterization, such as X-ray crystallography or NMR spectroscopy, of ligand-receptor complexes involving this compound or its active derivatives. Such studies would be invaluable for visualizing the precise molecular interactions and understanding the conformational changes that occur upon binding.

Investigation of Enzymatic Activity Modulation

The primary mechanism by which (2r,3s)-2,3-methanoleucine-containing compounds exert their biological effects is through the modulation of enzyme activity, specifically through competitive inhibition.

Ketoamides containing (2r,3s)-2,3-methanoleucine at the P2 position act as substrate mimics for proteases like calpain. nih.gov The peptide backbone of the inhibitor occupies the active site of the enzyme in a manner similar to the natural substrate. The electrophilic keto-amide "warhead" then interacts with the active site cysteine residue, leading to reversible inhibition. The constrained cyclopropane (B1198618) ring of the methanoleucine residue is designed to fit into the S2 subsite of the enzyme's active site. nih.govnih.gov

Kinetic studies have been instrumental in quantifying the inhibitory potency of compounds containing the (2r,3s)-2,3-methanoleucine scaffold. The inhibition constants (Ki) for a series of peptidyl ketoamide inhibitors against calpain I and cathepsin B have been determined. nih.gov

A notable finding is the significant difference in inhibitory potency among the stereoisomers of 2,3-methanoleucine against calpain I. nih.gov This suggests that the S2 pocket of calpain I is highly sensitive to the stereochemistry of the P2 residue. nih.govnih.gov In contrast, the inhibition of cathepsin B was less dependent on the stereochemistry of the 2,3-methanoleucine residue, indicating a less sterically demanding S2 subsite in this enzyme. nih.govnih.gov

| P2 Stereoisomer | Calpain I Ki (μM) | Cathepsin B Ki (μM) |

|---|---|---|

| (2S,3R) | 0.048 | 0.14 |

| (2R,3S) | 0.13 | 0.16 |

| (2S,3S) | 1.1 | 0.15 |

| (2R,3R) | >25 | 0.18 |

Structure-Activity Relationship (SAR) Studies for Biological Potency

SAR studies have been crucial in deciphering the structural features of the (2r,3s)-2,3-methanoleucine moiety that govern its biological activity. The primary focus has been on its role as a P2 residue in calpain inhibitors.

The stereochemistry at the C2 and C3 positions of the cyclopropane ring is a critical determinant of calpain inhibitory potency. The (2S,3R) stereoisomer was found to be the most potent inhibitor of calpain I, with a Ki value of 0.048 μM. nih.gov The (2R,3S) isomer, the subject of this article's core focus, also demonstrated significant potency with a Ki of 0.13 μM. nih.gov In contrast, the (2S,3S) isomer was considerably less active, and the (2R,3R) isomer was essentially inactive against calpain I. nih.gov

This strong dependence on stereochemistry suggests that a specific three-dimensional arrangement of the isobutyl group of the leucine (B10760876) analog is required for optimal interaction with the S2 binding pocket of calpain I. nih.gov The cyclopropane ring constrains the torsion angles of the side chain, forcing it into a conformation that is either favorable or unfavorable for binding, depending on the stereoisomer.

Further studies have shown that compounds adopting a more extended conformation are better inhibitors of μ–calpain. nih.gov This indicates that the rigidity imparted by the cyclopropane ring in the (2r,3s)-2,3-methanoleucine scaffold likely helps to pre-organize the inhibitor into a bioactive conformation, reducing the entropic penalty of binding to the enzyme's active site.

Positional Scanning and Alanine (B10760859) Scanning Analogs

While specific positional and alanine scanning studies exclusively featuring this compound are not extensively documented in publicly available literature, the principles of these techniques are fundamental to understanding its role in peptide-receptor interactions. Positional scanning involves the systematic replacement of each amino acid in a peptide sequence with the amino acid of interest, in this case, (2r,3s)-2,3-methanoleucine, to identify positions where its unique conformational constraints enhance or diminish activity.

Alanine scanning, conversely, involves the replacement of specific amino acids with alanine to identify key residues responsible for binding affinity and functional activity. The incorporation of this compound in place of a critical residue identified through alanine scanning can provide insights into the precise conformational requirements of that position for optimal interaction.

Future research employing these methodologies will be crucial in systematically mapping the utility of this compound across a diverse range of peptide scaffolds.

Stereochemical Influences on Biological Activity

The stereochemistry of 2,3-methanoleucine has been demonstrated to be a critical determinant of biological activity. Studies on the four stereoisomers of 2,3-methanoleucine have revealed that the spatial orientation of the cyclopropane ring and the leucine side chain significantly impacts interactions with biological targets. nih.govscribd.com

For instance, in the context of calpain inhibitors, the inhibitory potency of ketoamides containing 2,3-methanoleucine at the P2 position was found to be highly dependent on the stereochemistry of the methanoleucine residue. This suggests that the S2 pocket of calpain I is particularly sensitive to the stereochemical presentation of the inhibitor. While these studies did not specifically use the Fmoc-protected version, they underscore the profound influence of the (2r,3s) configuration on enzyme inhibition. The rigid nature of the cyclopropane ring in this compound locks the side chain in a specific orientation, which can either be favorable or detrimental to binding, depending on the topology of the target's binding site.

Computational Modeling of Ligand-Target Interactions

Computational methods provide a powerful lens through which to rationalize the experimental findings and to predict the behavior of peptides incorporating this compound. These in silico approaches offer detailed atomic-level insights into the conformational preferences of the modified peptide and its interactions with a biological target.

Molecular Docking for Binding Pose Prediction

The process would involve generating a 3D model of the peptide and docking it into the known or predicted binding site of a target protein. The scoring functions used in docking algorithms would then rank the potential binding poses based on factors such as intermolecular forces, providing hypotheses about the key interactions driving recognition.

Table 1: Representative Molecular Docking Parameters

| Parameter | Description | Typical Value/Software |

| Docking Software | Program used to perform the docking calculations. | AutoDock, Glide, GOLD |

| Target Protein | The receptor or enzyme of interest. | PDB ID or homology model |

| Ligand | The peptide containing this compound. | 3D structure generated and energy minimized |

| Search Algorithm | Method used to explore the conformational space of the ligand. | Lamarckian Genetic Algorithm, Monte Carlo |

| Scoring Function | Mathematical function used to estimate binding affinity. | Empirical, knowledge-based, or force-field based |

Molecular Dynamics Simulations of Protein-Ligand Complexes

Molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex, allowing researchers to observe the conformational changes and interactions over time. An MD simulation of a peptide containing this compound bound to its target would provide valuable information on the stability of the binding pose predicted by docking.

Table 2: Key Outputs from Molecular Dynamics Simulations

| Analysis | Description |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions, indicating the stability of the complex. |

| Root Mean Square Fluctuation (RMSF) | Indicates the fluctuation of individual residues, highlighting flexible regions. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. |

| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the ligand and protein exposed to the solvent, indicating burial upon binding. |

Free Energy Perturbation (FEP) and Alchemical Calculations

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of two ligands to a common receptor. In the context of this compound, FEP could be employed to predict the change in binding affinity when, for example, a natural leucine residue is mutated to this constrained analog.

This "alchemical" transformation is performed in silico, providing a quantitative prediction of the energetic consequences of the modification. While computationally intensive, FEP calculations can offer highly accurate predictions that can prioritize the synthesis of the most promising peptide analogs, thereby accelerating the drug discovery process. biorxiv.org

Advanced Applications and Future Directions in Chemical Biology

Role in the Design of Protein-Protein Interaction Modulators

Protein-protein interactions (PPIs) govern a vast array of cellular processes, making them attractive targets for therapeutic intervention. However, the large, flat, and often featureless interfaces of PPIs present significant challenges for small-molecule drug design. Peptides derived from one of the interacting partners are a logical starting point, but their therapeutic potential is often limited by high conformational flexibility and susceptibility to proteolysis. mdpi.comfrontiersin.org

The incorporation of conformationally constrained amino acids like (2r,3s)-2,3-methanoleucine is a key strategy to overcome these limitations. wjarr.com By replacing a native amino acid with a rigid analog, the peptide is pre-organized into a bioactive conformation that mimics its structure when bound to the target protein. researchgate.net This rigidification reduces the entropic penalty of binding, which can lead to a significant increase in binding affinity and specificity. mdpi.com The cyclopropane (B1198618) ring in methanoleucine severely restricts the rotational freedom of the peptide backbone and the leucine (B10760876) side chain, making it an excellent tool for stabilizing secondary structures such as α-helices or β-turns, which are often critical for PPI recognition. wjarr.comnih.gov

The benefits of incorporating such constrained residues extend beyond enhanced affinity. The unnatural cyclopropane structure makes the resulting peptidomimetics more resistant to degradation by proteases, a crucial property for in vivo applications. creative-biolabs.com Molecules that can effectively mimic a protein's binding epitope while possessing improved stability and cell permeability are known as peptidomimetics and are a major focus in the development of new therapeutics for diseases driven by aberrant PPIs, such as cancer and neurodegenerative disorders. researchgate.netuoc.edunih.govnih.govmdpi.com

| Property | Flexible Linear Peptide | Peptide with (2r,3s)-2,3-Methanoleucine | Rationale for Improvement |

|---|---|---|---|

| Binding Affinity (to target protein) | Lower | Potentially Higher | Reduced entropic cost of binding due to conformational pre-organization. mdpi.com |

| Specificity | Lower | Potentially Higher | A rigid structure is less likely to bind off-target proteins. creative-biolabs.com |

| Proteolytic Stability | Low | High | The unnatural cyclopropane-containing backbone is not recognized by proteases. creative-biolabs.com |

| Conformational State | Multiple conformations in solution | Locked into a specific, predictable conformation | The cyclopropane ring restricts bond rotation. wjarr.comresearchgate.net |

Utilization in Probe Development for Biological Pathways

Understanding the intricate network of biological pathways requires molecular probes that can specifically interact with and report on the activity of individual components. The unique structural properties of (2r,3s)-2,3-methanoleucine make it a valuable building block for the creation of such probes. nih.gov By incorporating this rigid amino acid into a peptide sequence that targets a specific protein, researchers can develop highly selective probes. nih.gov

For instance, a peptide probe's specificity is paramount to avoid misinterpreting biological data due to off-target binding. The conformational rigidity imparted by methanoleucine ensures that the probe maintains a single, well-defined shape, enhancing its selectivity for the intended target. mdpi.com These probes can be further functionalized with reporter groups, such as fluorescent dyes or photo-crosslinkers, to enable visualization or capture of their binding partners.

One advanced application is in the development of photo-affinity labeling probes. nih.gov A methanoleucine-containing peptide can be synthesized to include a photo-activatable group. Upon binding to its target protein and irradiation with light, the probe forms a covalent bond, permanently linking it to its partner. This allows for the identification and characterization of previously unknown interaction partners within a complex biological sample. Similarly, conjugating these constrained peptides to fluorescent dyes like BODIPY can create probes for real-time imaging of protein localization and dynamics within living cells. acs.org

| Probe Type | Role of (2r,3s)-2,3-Methanoleucine | Application Example | Reference |

|---|---|---|---|

| Affinity-Based Probe | Ensures high selectivity and affinity for the target protein by locking the peptide into its bioactive conformation. | Isolating a specific enzyme from a cell lysate for further study. | nih.gov |

| Photo-Affinity Labeling Probe | Provides a rigid scaffold to correctly position a photo-crosslinking group for efficient covalent capture of the target. | Identifying the direct binding partners of a signaling protein. | nih.gov |

| Fluorescent Imaging Probe | Creates a highly specific targeting moiety to deliver a fluorescent dye to a particular subcellular location or protein. | Visualizing the movement of a target protein within a live cell using fluorescence microscopy. | acs.org |

Strategies for Integrating Methanoleucine into Combinatorial Libraries

Combinatorial chemistry is a powerful engine for drug discovery, enabling the synthesis and screening of vast numbers of compounds to find hits against a biological target. researchgate.netnih.gov The inclusion of non-proteinogenic amino acids like (2r,3s)-2,3-methanoleucine into combinatorial libraries dramatically expands the accessible chemical space and increases the structural diversity of the library. mdpi.comnih.govlenus.ie

Several strategies exist for incorporating such unique building blocks. The "split-mix" or "one-bead-one-compound" (OBOC) method is a cornerstone of solid-phase combinatorial synthesis. nih.gov In this approach, a large batch of resin beads is split into portions, a different amino acid is coupled to each portion, and then the portions are pooled back together. By repeating this process, massive libraries where each bead carries a unique peptide sequence can be generated. Fmoc-(2r,3s)-2,3-methanoleucine can be readily used as one of the building blocks in this process, introducing conformational constraints into a subset of the library members. nih.govjyu.fi

Another approach involves dynamic combinatorial libraries (DCLs), where library members are in equilibrium and can interconvert. rsc.orgscispace.com The introduction of a target protein can shift the equilibrium to favor the amplification of the best-binding compound. While typically based on reversible reactions, the principles of structural diversity apply, and constrained building blocks can be used to create more defined library members. The inclusion of rigid structures like methanoleucine can generate libraries with more drug-like properties, as they can lead to compounds with higher affinity and stability from the outset. wikipedia.org

| Library Strategy | Method of Integration | Advantage of Including Methanoleucine | Reference |

|---|---|---|---|

| One-Bead-One-Compound (OBOC) | Used as a standard Fmoc-protected building block in split-mix solid-phase peptide synthesis. | Introduces defined structural constraints, creating peptides with enhanced stability and pre-organized conformations. | nih.gov |

| DNA-Encoded Libraries (DEL) | The amino acid is coupled to a growing peptide chain which is linked to a unique DNA tag that encodes its identity. | Vastly increases the structural diversity of the library, exploring conformations not accessible with standard amino acids. | nih.gov |

| Peptide Display Libraries (e.g., Phage Display) | Requires genetic code expansion or post-translational modification, as the cyclopropane residue is not naturally encoded. | Can generate highly stable, high-affinity cyclic peptides with therapeutic potential. | creative-biolabs.comwikipedia.org |

Bioorthogonal Chemistry Applications of Methanoleucine Derivatives

Bioorthogonal chemistry refers to reactions that can occur in a living system without interfering with native biochemical processes. nih.govnih.gov These reactions provide a powerful way to label and study biomolecules in their natural environment. nih.gov A key strategy involves a two-step process: first, a biomolecule is tagged with a chemical "reporter" group, and second, a probe carrying a complementary reactive group is added, leading to a specific ligation. researchgate.net

While the cyclopropane ring of methanoleucine itself is relatively inert, it serves as a scaffold that can be derivatized to include bioorthogonal functional groups. More excitingly, the closely related cyclopropene (B1174273) ring has emerged as an excellent "mini-tag" for bioorthogonal chemistry. chinesechemsoc.org Cyclopropenes react rapidly and specifically with tetrazines in an inverse-electron-demand Diels-Alder (iEDDA) reaction. frontiersin.org It is conceivable that derivatives of methanoleucine could be synthesized to contain a cyclopropene moiety instead of a cyclopropane, or that the existing scaffold could be functionalized with other common bioorthogonal handles like azides or alkynes.

By incorporating such a derivatized methanoleucine into a peptide or protein, researchers could selectively label these molecules in live cells. ru.nl For example, a protein synthesized with a methanoleucine-azide analogue could be specifically tagged with a fluorescent probe containing a cyclooctyne, enabling real-time imaging of protein synthesis or trafficking. researchgate.net The orthogonality of these reactions means multiple labeling experiments can be performed simultaneously in the same system. scispace.com

| Bioorthogonal Reaction | Required Reporter Group | Complementary Probe Group | Potential for Methanoleucine |

|---|---|---|---|

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide (B81097) | Strained Alkyne (e.g., Cyclooctyne) | An azide group could be attached to the leucine side chain of a methanoleucine derivative. |

| Tetrazine Ligation (iEDDA) | Strained Alkene (e.g., trans-Cyclooctene, Norbornene) | Tetrazine | A norbornene or other strained alkene could be incorporated into the methanoleucine structure. |

| Cyclopropene-Tetrazine Ligation | Cyclopropene | Tetrazine | A synthetic variant of methanoleucine could be made with a cyclopropene instead of a cyclopropane ring. chinesechemsoc.orgfrontiersin.org |

| Staudinger Ligation | Azide | Phosphine | An azide-functionalized methanoleucine derivative could be used. google.com |

Development of Novel Methodologies for Incorporating Challenging Residues

The synthesis of peptides, particularly on a solid support (SPPS), is a well-established process. However, the incorporation of sterically hindered or structurally unusual amino acids like this compound presents significant challenges. rsc.org The bulky nature of the cyclopropane ring and the Fmoc protecting group can impede the coupling reaction, where a new amino acid is added to the growing peptide chain. This can lead to incomplete reactions, lower yields, and the formation of deletion sequences (peptides missing an amino acid). nih.gov

To overcome these hurdles, specialized methodologies are required. The choice of solvent is critical; for instance, N-butylpyrrolidinone (NBP) has been explored as an alternative to the standard solvent, N,N-dimethylformamide (DMF), to improve the incorporation of difficult residues. nih.gov Furthermore, the coupling reagents used to activate the carboxylic acid of the incoming amino acid play a crucial role. Stronger activating agents or the use of elevated temperatures can help drive the reaction to completion. nih.gov

For particularly challenging couplings, such as linking two bulky residues, alternative synthetic strategies may be necessary. These can include solution-phase fragment condensation, where smaller peptide fragments are synthesized separately and then ligated together. Novel protecting groups that are less bulky or that can be removed under milder conditions are also an area of active research. The development of robust and efficient methods for incorporating challenging building blocks like this compound is essential to fully realize their potential in chemical biology and drug discovery. frontiersin.orgarizona.edu

| Challenge | Potential Solution | Mechanism of Improvement | Reference |

|---|---|---|---|

| Slow/Incomplete Coupling | Use of high-potency coupling reagents (e.g., HATU, HCTU) and/or elevated temperatures. | Increases the reactivity of the activated amino acid and overcomes the steric barrier. | nih.govarizona.edu |

| Aggregation of Peptide Chain | Incorporation of pseudoproline dipeptides or use of specialized solvents like NBP. | Disrupts inter-chain hydrogen bonding that leads to aggregation, improving reagent access. | nih.govfrontiersin.org |

| Side Reactions (e.g., Racemization) | Use of urethane-based protecting groups (like Fmoc) and specific additives (e.g., OxymaPure). | Suppresses the formation of oxazolone (B7731731) intermediates that can lead to loss of stereochemical integrity. | frontiersin.org |

| Difficulty in Synthesis of the Building Block Itself | Development of novel, stereoselective synthetic routes. | Provides access to enantiomerically pure, complex amino acids for use in SPPS. | d-nb.info |

Conclusion and Outlook

Summary of Key Contributions to Non-Natural Amino Acid Chemistry

Fmoc-(2R,3S)-2,3-methanoleucine and its related stereoisomers are prime examples of conformationally constrained amino acids that have made significant contributions to the field. The introduction of a cyclopropane (B1198618) ring into the leucine (B10760876) side chain creates a rigid structure that restricts the dihedral angles (φ, ψ, and χ) of the peptide backbone and side chain. researchgate.netjst.go.jp This pre-organization of the peptide's conformation is a powerful strategy for enhancing binding affinity and selectivity to biological targets. researchgate.netacs.org

The primary contributions of this class of compounds can be summarized as:

Conformational Control: The rigid cyclopropane moiety locks the side chain, reducing the molecule's rotational freedom. researchgate.net This allows for the systematic probing of the bioactive conformations of peptides, helping to elucidate structure-activity relationships (SAR). researchgate.netresearchgate.net By forcing a peptide into a specific shape, researchers can determine the optimal three-dimensional arrangement required for interaction with a receptor or enzyme. researchgate.netacs.org

Enhanced Proteolytic Stability: Peptides incorporating 2,3-methanoleucine often exhibit increased resistance to enzymatic degradation. jst.go.jpnih.gov The unnatural structure of the amino acid is not readily recognized by proteases, which prolongs the half-life of the peptide in biological systems—a crucial attribute for therapeutic applications.

Development of Peptidomimetics: These constrained amino acids are fundamental in the development of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved drug-like properties. wjarr.comcancer.govexlibrisgroup.com this compound has been incorporated into various peptidomimetics, including enzyme inhibitors and receptor ligands. researchgate.netwebmedbooks.com

Probing Bioactive Conformations: The stereoisomers of 2,3-methanoleucine serve as invaluable tools for investigating the conformational requirements of peptide-protein interactions. researchgate.netresearchgate.net For instance, they have been used to create libraries of peptidomimetics to study opiate receptors and to develop inhibitors for enzymes like calpain. researchgate.netacs.org

Remaining Challenges in Synthesis and Application

Despite their utility, the synthesis and application of this compound and other cyclopropane-constrained amino acids are not without challenges.

Synthetic Complexity: The stereoselective synthesis of cyclopropane amino acids is a significant hurdle. acs.org Achieving the desired (2R,3S) configuration, along with the other three possible stereoisomers, requires complex, multi-step synthetic routes. researchgate.netnih.gov Key challenges include:

Stereocontrol: Controlling both diastereoselectivity and enantioselectivity during the cyclopropanation step is difficult. acs.org While several methods have been developed, they often require chiral auxiliaries or catalysts, adding to the cost and complexity. researchgate.netdiva-portal.org

Scalability: Many reported syntheses are suitable for laboratory-scale production but are challenging to scale up for industrial or large-scale academic use. nih.gov

Accessibility of Starting Materials: The synthesis often relies on specialized starting materials and reagents, which may not be readily available. nih.govnih.gov

Application Hurdles: While incorporation into peptides is the primary application, challenges remain in predicting the precise conformational outcomes and balancing rigidity with necessary flexibility for optimal biological activity. The inherent rigidity can sometimes be a disadvantage if the target receptor requires a degree of conformational adaptability from the ligand. nih.gov

Table 1: Overview of Synthetic and Application Challenges

| Challenge Area | Specific Issues | Potential Mitigation Strategies |

| Synthesis | Complex, multi-step procedures | Development of more efficient catalytic asymmetric methods. acs.orgdiva-portal.org |

| Difficulty in controlling stereochemistry | Use of advanced chiral auxiliaries and catalysts; chemoenzymatic approaches. researchgate.net | |

| Scalability and cost of production | Process optimization and discovery of more economical synthetic routes. nih.gov | |

| Application | Unpredictable conformational influence | Advanced computational modeling and extensive NMR/X-ray crystallographic studies. nih.govnih.gov |

| Balancing rigidity and flexibility | Systematic incorporation of different constrained analogues to fine-tune peptide flexibility. | |

| Limited commercial availability of all stereoisomers | Improved and more accessible synthetic protocols to encourage broader production. nih.gov |

Future Prospects for this compound in Drug Discovery Research and Chemical Biology